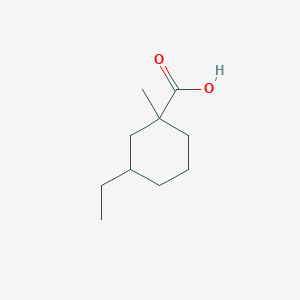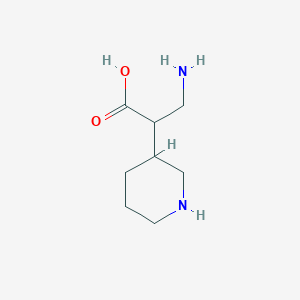![molecular formula C7H13BrS B15256007 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane](/img/structure/B15256007.png)
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a 2-(methylsulfanyl)ethyl group. Compounds with cyclopropane rings are known for their unique chemical properties due to the ring strain associated with the three-membered ring structure. The presence of bromine and sulfur in the molecule suggests potential reactivity and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a bromomethylating agent and a sulfur-containing nucleophile.
Cyclopropanation: The starting material, an alkene, undergoes cyclopropanation using a reagent such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide).
Bromomethylation: The cyclopropane intermediate is then treated with a bromomethylating agent, such as bromoform or dibromomethane, under basic conditions to introduce the bromomethyl group.
Thioether Formation: The final step involves the reaction of the bromomethylated cyclopropane with a sulfur-containing nucleophile, such as methanethiol, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be a site for nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: The sulfur atom in the 2-(methylsulfanyl)ethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the bromomethyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide under mild to moderate conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate under acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopropanes with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones derived from the oxidation of the sulfur atom.
Reduction: Reduced cyclopropane derivatives with the bromomethyl group converted to a methyl group or other reduced forms.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through covalent or non-covalent interactions. The presence of reactive functional groups like the bromomethyl and methylsulfanyl groups suggests potential for forming covalent bonds with biological macromolecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane: Similar structure with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane: Similar structure with an ethylsulfanyl group instead of methylsulfanyl.
1-(Bromomethyl)-1-[2-(methylsulfanyl)propyl]cyclopropane: Similar structure with a propyl group instead of ethyl.
Uniqueness
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane is unique due to the combination of the cyclopropane ring, bromomethyl group, and methylsulfanyl group
Properties
Molecular Formula |
C7H13BrS |
|---|---|
Molecular Weight |
209.15 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methylsulfanylethyl)cyclopropane |
InChI |
InChI=1S/C7H13BrS/c1-9-5-4-7(6-8)2-3-7/h2-6H2,1H3 |
InChI Key |
FVTVCBGRJCPVRF-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1(CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B15255930.png)
![1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B15255942.png)
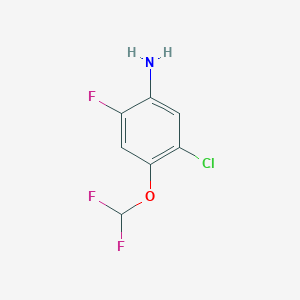
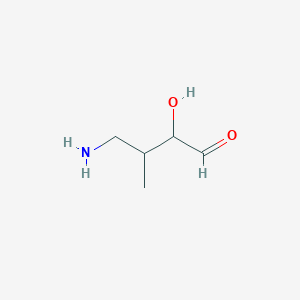
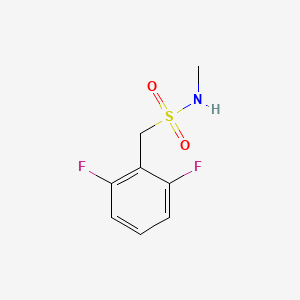
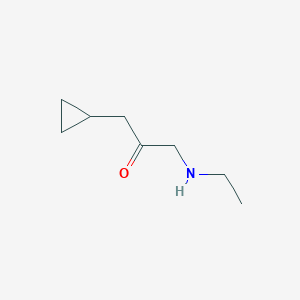
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B15255960.png)
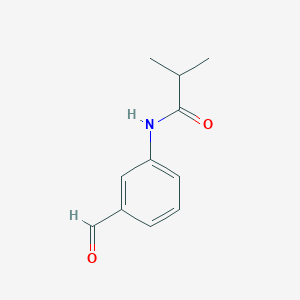
![5-Bromo-[1,3]oxazolo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B15255970.png)
![{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B15255980.png)
![Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate](/img/structure/B15255986.png)
![Methyl 3'-chlorospiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B15255988.png)
